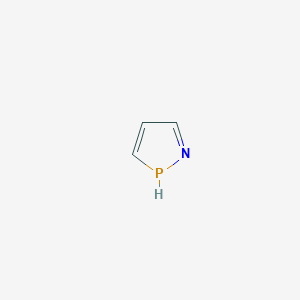

2H-1,2-Azaphosphole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

405922-97-6 |

|---|---|

Molecular Formula |

C3H4NP |

Molecular Weight |

85.04 g/mol |

IUPAC Name |

2H-azaphosphole |

InChI |

InChI=1S/C3H4NP/c1-2-4-5-3-1/h1-3,5H |

InChI Key |

VOIAXMKZWHLLBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CPN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h 1,2 Azaphosphole Systems

Cycloaddition Reactions

Cycloaddition reactions, particularly those of the [3+2] type, represent a cornerstone in the synthesis of five-membered heterocycles, including 2H-1,2-azaphospholes. These methods involve the reaction of a three-atom dipole with a two-atom dipolarophile to construct the ring system.

[3+2] Cycloaddition Strategies

A significant route to 2H-1,2-azaphosphole systems involves the in-situ generation of nitrilium phosphane-ylide complexes, which act as 1,3-dipoles. These reactive intermediates are typically formed via the thermal ring-opening of 2H-azaphosphirene-metal complexes. figshare.com In the presence of suitable alkynes, these dipoles undergo a [3+2] cycloaddition to yield stable this compound complexes. uni-bonn.de

The course of the reaction, including the ratio of [3+2] cycloaddition products (2H-1,2-azaphospholes) to [2+1] cycloaddition products (1H-phosphirenes) and the regioselectivity, is highly dependent on several factors. These include the nature of the C-substituent on the dipole, the electronic properties of the alkyne, the specific transition metal used (e.g., Cr, Mo, W), and the solvent. acs.org

For instance, the thermolysis of pentacarbonyl[2-(bis(trimethylsilyl)methyl)-3-phenyl-2H-azaphosphirene-κP]tungsten(0) in the presence of electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl acetylenecarboxylate (EAC) leads to the formation of this compound complexes. figshare.com The use of a polar solvent such as benzonitrile (B105546) can significantly favor the formation of the this compound product over the competing 1H-phosphirene. figshare.comacs.org Three-component reactions involving 2H-azaphosphirene complexes, various nitriles, and alkynes like DMAD or EAC also furnish C5-functionalized this compound complexes. researchgate.netresearchgate.net

| Azaphosphirene Complex Precursor (Metal) | Alkyne Trap | Solvent | Key Products | Observations |

|---|---|---|---|---|

| [2-(R)-3-Ph-2H-azaphosphirene]W(CO)₅ | Phenylacetylene (B144264) | Toluene (B28343) | 1H-Phosphirene Complex | Exclusive formation of [2+1] adduct. figshare.com |

| [2-(R)-3-Ph-2H-azaphosphirene]W(CO)₅ | Ethyl Acetylenecarboxylate (EAC) | Toluene | Mixture of 1H-Phosphirene and this compound Complexes | Reaction yields a mixture of products. figshare.com |

| [2-(R)-3-Ph-2H-azaphosphirene]W(CO)₅ | Ethyl Acetylenecarboxylate (EAC) | Benzonitrile | This compound Complex (major) | Polar solvent favors [3+2] cycloaddition. figshare.com |

| [2-(R)-3-Ph-2H-azaphosphirene]W(CO)₅ | Dimethyl Acetylenedicarboxylate (DMAD) | Toluene | Mixture of 1H-Phosphirene and this compound Complexes | [3+2] cycloaddition is competitive. figshare.com |

| [2-(R)-3-Ph-2H-azaphosphirene]Cr(CO)₅ | Dimethyl Acetylenedicarboxylate (DMAD) | Toluene | Mixture of 1H-Phosphirene and this compound Complexes | Similar reactivity to the tungsten analogue. figshare.com |

| [2-(R)-3-Ph-2H-azaphosphirene]Mo(CO)₅ | Dimethyl Acetylenedicarboxylate (DMAD) | Toluene | Mixture of 1H-Phosphirene and Diphosphene Complexes | Molybdenum complex shows different reaction pathway. figshare.com |

The [3+2] cycloaddition reaction between phosphaalkynes (R-C≡P) and organic azides is a well-established method in phosphorus heterocycle synthesis. rsc.org However, this specific reaction pathway predominantly leads to the formation of 1,2,3,4-triazaphospholes, where the azide (B81097) provides three nitrogen atoms to the resulting five-membered ring. rsc.orgrsc.orgresearchgate.net This approach is analogous to the classic Huisgen azide-alkyne cycloaddition. rsc.org While a powerful tool for creating P,N-heterocycles, the direct reaction of phosphaalkynes with organic azides is not a documented route for the synthesis of the this compound skeleton. figshare.comacs.org

Recently, 1,3-dipolar triflatophosphanes have been developed as reactive intermediates for [3+2] cycloaddition reactions. rsc.orgrsc.org These cationic phosphorus compounds are typically generated in situ and react readily with various dipolarophiles, including alkynes and nitriles. rsc.orgthieme.de The reaction with alkynes proceeds via a 'click-type' [3+2] cycloaddition to afford azaphospholium cations. thieme.de Subsequent reduction of these salts provides a novel pathway to neutral azaphosphole systems. rsc.org It is important to note that the documented examples using this methodology, such as those involving imidazoliumyl-substituted triflatophosphanes, result in the formation of the isomeric 1,3-azaphosphole ring system, not the this compound structure. rsc.orgthieme.de

The [3+2] cycloaddition of nitrile oxides to unsaturated systems is a common method for constructing isoxazoline (B3343090) rings. ias.ac.in The reaction of acetonitrile (B52724) N-oxide with 2,5-dimethyl-2H- thieme.deCurrent time information in Bangalore, IN.ias.ac.indiazaphosphole has been investigated through theoretical studies using Molecular Electron Density Theory (MEDT). ias.ac.inias.ac.in This reaction involves the diazaphosphole acting as the dipolarophile. The calculations show a highly chemo- and regioselective process, favoring addition across the P=C bond of the diazaphosphole to yield a single fused-ring product. ias.ac.inias.ac.in The reaction proceeds through a two-stage, one-step mechanism, initiated by the formation of the P-C single bond. ias.ac.in This method represents a modification of a pre-existing phosphorus heterocycle rather than a de novo synthesis of the this compound ring itself.

[4+1] Cyclocondensation Methods

[4+1] cyclocondensation methods involve the reaction of a four-atom building block with a single-atom reagent that provides the final atom needed to close the ring. In the context of azaphosphole synthesis, this typically involves a 1,4-difunctionalized four-atom chain reacting with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃). tsijournals.com This approach has been successfully employed for the synthesis of various annulated azaphospholes. tsijournals.commdpi.comresearchgate.net For example, the reaction of functionalized amidrazones with phosphorus reagents is a key synthetic strategy. researchgate.net While a versatile and powerful strategy for a range of phosphorus heterocycles, including annelated 1,3-azaphospholes and 1,3,4-thiazaphospholes, specific examples of [4+1] cyclocondensation leading directly to the non-fused this compound parent system are not prominently featured in the reviewed literature. tsijournals.commdpi.comsemanticscholar.org

Triflatophosphanes with Dipolarophiles

1,5-Electrocyclization Routes

One of the notable strategies for constructing annelated 1,2-azaphosphole systems is through 1,5-electrocyclization. This approach has been successfully employed in the synthesis of 1,3-azaphospholo[1,5-f]phenanthridines. The reaction proceeds from 5-(alkoxycarbonylmethyl/phenacyl)phenanthridinium bromides, which react with phosphorus trichloride in the presence of triethylamine (B128534). researchgate.net The key step in this transformation is the intramolecular 1,5-electrocyclization of a transient bis(phenanthridiniumylidyl)phosphenium chloride intermediate, followed by a 1,2-elimination to yield the final products in yields ranging from 15–64%. researchgate.net

Similarly, a tandem reaction sequence involving the generation of a pyridinium (B92312) ylide, its disproportionation, and subsequent 1,5-electrocyclization has been utilized to create 1,3-bis(alkoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridines. mdpi.comsemanticscholar.org This serendipitous discovery occurred during the reaction of (alkoxycarbonyl)methylpyridinium bromide with triethylamine and phosphorus trichloride. mdpi.comsemanticscholar.org The process involves the formation of a pyridinium alkoxycarbonyl-dichlorophosphinomethylide, which then undergoes disproportionation, 1,5-electrocyclization, and 1,2-elimination to afford the annelated azaphosphole. mdpi.comsemanticscholar.org This methodology has also been extended to the synthesis of isoquinoline (B145761) and phenanthridine (B189435) analogues. mdpi.comsemanticscholar.org

Thermal Decomposition and Rearrangement Pathways

Thermal methods provide a powerful means to generate reactive intermediates that can be trapped to form this compound derivatives. These pathways often involve the decomposition of precursor complexes or the use of high-temperature pyrolysis techniques.

2H-Azaphosphirene Complex Transformations

The thermal decomposition of metal-complexed 2H-azaphosphirenes is a well-established route to this compound complexes. researchgate.netresearchgate.net The thermolysis of 2H-azaphosphirene tungsten complexes in the presence of trapping agents like dimethylacetylenedicarboxylate (DMAD) leads to the formation of this compound tungsten complexes. researchgate.netresearchgate.net This reaction is believed to proceed through the formation of novel ylidic intermediates. researchgate.netresearchgate.net

Detailed studies have shown that the thermolysis of [2-(bis(trimethylsilyl)methyl)-3-phenyl-2H-azaphosphirene-κP]pentacarbonylchromium(0), -molybdenum(0), or -tungsten(0) complexes in the presence of various alkynes serves as a key method for synthesizing this compound complexes. acs.org The reaction involves a [3+2] cycloaddition of an in situ generated nitrilium phosphane-ylide complex with the alkyne. acs.org The regioselectivity and product distribution are significantly influenced by the nature of the trapping reagent, the C-substituent on the azaphosphirene ring, and the metal center. researchgate.net For instance, thermolysis in the presence of nitriles and DMAD or ethyl propiolate (EAC) can selectively furnish different regioisomers of the this compound complexes. acs.org

Computational studies using density functional theory (DFT) have provided insight into the reaction mechanism. The ring-opening of the 2H-azaphosphirene complex to a phosphinidene (B88843) complex is the rate-determining step, with a calculated energy barrier of 84.3 kJ·mol⁻¹. sioc-journal.cn The resulting phosphinidene complex then reacts with cyanogens to produce a nitrilium phosphanylide complex, which subsequently undergoes cycloaddition with an alkyne to yield the thermodynamically stable this compound complex. sioc-journal.cn

| Starting Material | Trapping Agent(s) | Product(s) | Key Findings |

| 2H-azaphosphirene tungsten complexes | Dimethylacetylenedicarboxylate (DMAD) | This compound tungsten complexes | Formation of ylidic intermediates. researchgate.net |

| 2H-azaphosphirene complexes (Cr, Mo, W) | Various alkynes, nitriles (e.g., DMAD, EAC) | Substituted this compound complexes | [3+2] cycloaddition of nitrilium phosphane-ylide complexes with alkynes. Product distribution depends on substituents, metal, and trapping agent. acs.org |

| 3-phenyl-substituted 2H-azaphosphirene complex | Dimethyl cyanamide (B42294) and DMAD | Dimethylamino-substituted this compound complex | Involves 1,3-dipolar cycloaddition of a transient nitrilium phosphane ylide complex. researchgate.net |

Flash Vacuum Pyrolysis Intermediates

Flash vacuum pyrolysis (FVP) is a technique that utilizes high temperatures and low pressures to generate highly reactive, short-lived intermediates in the gas phase. scripps.eduias.ac.inwikipedia.org This method has been applied to the synthesis of various heterocyclic systems. scripps.edu While specific examples for the direct synthesis of the parent this compound via FVP are not extensively detailed in the provided context, the technique is noted for its ability to facilitate unimolecular reactions, such as pericyclic processes and the cleavage of small molecules, which are characteristic of the formation of reactive intermediates that could lead to such heterocycles. scripps.edu For instance, FVP has been used in the synthesis of other phosphorus-containing heterocycles, such as the preparation of monocyclic 1H-1,3-azaphospholes from the pyrolysis of 3-aryl-1,2,3,4-triazaphospholes. thieme-connect.de

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization represents another important strategy for the construction of azaphosphole rings. A review of synthetic methods for 1,2-azaphospholes includes the cyclization of γ-aminophosphorus compounds using bases. researchgate.net This general approach highlights the utility of base-mediated intramolecular reactions to form the heterocyclic core.

Palladium-Catalyzed Cross-Coupling and Cyclization Strategies

Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application in the construction of phosphorus heterocycles is an area of growing interest. While direct palladium-catalyzed synthesis of the this compound ring system is not explicitly detailed in the provided search results, related strategies for other azaphosphole isomers and benzo-fused analogues have been reported. For example, palladium-catalyzed reactions have been used for the synthesis of 1,3-benzoazaphosphole analogues. frontiersin.orgnih.gov These methods often involve the coupling of functionalized anilines with phosphorus-containing reagents, followed by cyclization. frontiersin.orgnih.gov One approach involved a Pd(OAc)₂-catalyzed cyclization of an in situ-generated imine intermediate, although this particular route yielded the desired product in low yields. frontiersin.org

Furthermore, sequential palladium-catalyzed reactions, such as Suzuki cross-coupling followed by direct arylation, have been developed for the synthesis of other heterocycles like 2-substituted benzo[b]furans, showcasing the potential of these one-pot strategies. mdpi.com Such methodologies could potentially be adapted for the synthesis of functionalized this compound systems.

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ | In situ-generated imine intermediate from 2-aminophenyl(diphenyl)phosphine and benzaldehyde | 1,3-Benzophosphole sulfide (B99878) (after sulfur treatment) | Low yield of desired cyclization product. frontiersin.org |

| Pd/Josiphos | 2-Alkynylbromoarenes and ammonia (B1221849)/methylamine/hydrazine | Indoles | First example of metal-catalyzed cross-coupling of ammonia for indole (B1671886) synthesis. rsc.org |

| Pd catalyst | Phenols, boronic acids, trichloroethylene | 2-Substituted benzo[b]furans | One-pot sequential Suzuki cross-coupling and direct arylation. mdpi.com |

Functionalization of Pre-synthesized Azaphosphole Cores

Once the azaphosphole ring is formed, its reactivity can be exploited to introduce various functional groups. The C=P functionality within the azaphosphole ring is particularly reactive. researchgate.net It can participate in Diels-Alder reactions with dienes like dimethylbutadiene, often accompanied by oxidation at the phosphorus atom with sulfur. researchgate.net

Electrophilic substitution reactions have also been investigated. For instance, the phosphole ring, which is typically resistant to electrophilic substitution, can undergo reactions such as acetylation with acetyl chloride and aluminum chloride under certain conditions, suggesting a degree of cyclic electron delocalization. acs.org The reactivity of annelated 1,3-azaphospholes has been studied in detail, where the presence of electron-donating or -withdrawing groups can significantly influence the outcome of reactions like Diels-Alder cycloadditions. mdpi.com Computational studies have shown that the electron density in the azaphosphole ring is enhanced by the bridgehead nitrogen and can be modulated by substituents, thereby controlling the reactivity of the >C=P- moiety. mdpi.comsemanticscholar.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted this compound systems presents significant challenges regarding the control of stereochemistry and regiochemistry. The spatial arrangement of substituents (stereoselectivity) and their position on the heterocyclic ring (regioselectivity) are crucial for determining the final properties and potential applications of the molecule. Research in this area has focused on developing synthetic routes that allow for precise control over these aspects, primarily through cycloaddition reactions.

Regioselectivity in [3+2] Cycloaddition Reactions

A prominent method for constructing the this compound ring is the [3+2] cycloaddition of transiently formed nitrilium phosphane-ylide complexes with alkynes. acs.org These ylide complexes are typically generated via the thermal ring-opening of 2H-azaphosphirene complexes. acs.orgfigshare.com The regioselectivity of this cycloaddition—that is, the orientation of the alkyne as it adds to the 1,3-dipole of the ylide—is significantly influenced by several factors, including the nature of the alkyne's substituents, the metal coordinated to the complex, and the solvent used. acs.orgresearchgate.net

Thermal decomposition of pentacarbonyl[2-(bis(trimethylsilyl)methyl)-3-phenyl-2H-azaphosphirene-κP]metal(0) complexes (where the metal is Chromium, Molybdenum, or Tungsten) in the presence of unsymmetrical alkynes demonstrates the tunable nature of this regioselectivity. acs.org For instance, when using ethyl acetylenecarboxylate (EAC) as the trapping reagent in toluene, the reaction with chromium and tungsten complexes regioselectively yields the corresponding 4-ethoxycarbonyl-2H-1,2-azaphosphole complexes. acs.org However, when dimethyl acetylenedicarboxylate (DMAD) is used, mixtures of products can arise. acs.org The choice of solvent also plays a critical role; switching from toluene to benzonitrile can significantly alter the ratio of products in favor of the this compound complexes. acs.org

In certain cases, the reaction can be highly regioselective. The reaction of l,3,2-diazaphosphole-4,5-dicarbonitriles with symmetrical and non-symmetrical alkynes has been shown to yield l,2-azaphosphole-5-carbonitriles regioselectively. researchgate.net However, with some non-symmetrical alkynes, the formation of other isomers was also observed, highlighting the subtle balance of electronic and steric effects that govern the reaction's outcome. researchgate.net

Table 1: Influence of Reagents and Conditions on the Regioselectivity of [3+2] Cycloaddition for this compound Synthesis

| Starting Complex | Trapping Reagent | Metal (M) | Solvent | Major Regioisomer Product | Reference |

|---|---|---|---|---|---|

| 1a | Ethyl Acetylenecarboxylate (EAC) | Cr | Toluene | 13a (4-ethoxycarbonyl-2H-1,2-azaphosphole complex) | acs.org |

| 1c | Ethyl Acetylenecarboxylate (EAC) | W | Toluene | 13c (4-ethoxycarbonyl-2H-1,2-azaphosphole complex) | acs.org |

| 1c | Ethyl Acetylenecarboxylate (EAC) | W | Benzonitrile | 13c (Increased yield vs. toluene) | acs.org |

| 1c | Phenylacetylene, Dimethyl Cyanamide | W | Phenylacetylene | Complicated product mixture | acs.org |

| 1c | Phenylacetylene, 1-Piperidinonitrile | W | Phenylacetylene | Complicated product mixture, including this compound complexes 21a,b | acs.org |

Note: The product numbers (e.g., 13a, 13c) are designations used in the source literature.

Stereoselective Synthesis

Achieving stereocontrol, particularly the synthesis of enantiomerically pure or enriched compounds, is a key objective in modern synthetic chemistry. For phosphorus heterocycles, this often involves the creation of a chiral center at the phosphorus atom or at a carbon atom within the ring.

One example of a stereoselective reaction is the thermal decomposition of a 2H-azaphosphirene tungsten complex in the presence of dimethylcyanamide (B106446) and benzonitrile. This reaction proceeds via a 1,3-dipolar cycloaddition that is reported to be stereoselective, leading to the exclusive formation of a single regioisomer of the resulting 2H-1,3,2-diazaphosphole tungsten complex. psu.edu While this example forms a diazaphosphole, the principle of a stereoselective 1,3-dipolar cycloaddition of the intermediate nitrilium phosphane ylide complex is directly relevant to the synthesis of 2H-1,2-azaphospholes. psu.edu

Furthermore, diastereoselective approaches have been successful in the synthesis of related reduced azaphosphole systems. The synthesis of 2-allylamino-1,5-dihydro-1,2-azaphosphole 2-oxides has been achieved via a Grubbs ruthenium-catalyzed ring-closing metathesis (RCM) of N,N'-diallyl-vinylphosphonodiamides. beilstein-journals.org This method provides a pathway to functionalized dihydro-1,2-azaphosphole oxides with potential for further stereocontrolled transformations. beilstein-journals.org

Table 2: Examples of Stereoselective Synthesis in Azaphosphole Systems

| Reaction Type | Starting Material | Key Reagent/Catalyst | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 2H-Azaphosphirene tungsten complex | Dimethylcyanamide | 2H-1,3,2-Diazaphosphole tungsten complex | Stereoselective | psu.edu |

Reaction Mechanisms and Chemical Transformations of 2h 1,2 Azaphosphole

Cycloaddition Reactivity

2H-1,2-Azaphospholes exhibit significant reactivity in cycloaddition reactions, where the >C=P- double bond or the phosphorus atom itself can be involved. These reactions are crucial for the synthesis of more complex phosphorus-containing heterocyclic systems.

Diels-Alder Reactions (e.g., with Dienes)

The >C=P– functionality within azaphosphole systems can act as a dienophile in [4+2] Diels-Alder cycloadditions. researchgate.netwikipedia.org This reaction typically occurs with electron-rich dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) and isoprene. researchgate.net The dienophilic reactivity of the azaphosphole is highly dependent on the substituents attached to the ring. For instance, annelated 1,3-azaphospholes (2-phosphaindolizines) that only possess an electron-withdrawing group at the 3-position are poor dienophiles. mdpi.comsemanticscholar.org This is attributed to hyperconjugative interactions from the nitrogen lone pair, which increases the electron density at the >C=P- moiety. mdpi.comsemanticscholar.org

To overcome this, the presence of an additional electron-withdrawing group at the 1-position can act as an "electron-sink," sufficiently reducing the electron density of the >C=P- bond to facilitate the Diels-Alder reaction. mdpi.comsemanticscholar.org Alternatively, the reaction can be promoted by using a Lewis acid catalyst, such as ethylaluminium dichloride, which coordinates to the phosphorus atom and enhances the dienophilicity of the >C=P- bond. mdpi.com In some cases, the reaction is carried out in the presence of an oxidizing agent like sulfur or selenium, which traps the initial cycloadduct. researchgate.net These reactions often proceed with high stereo- and regioselectivity, the outcomes of which have been rationalized using Density Functional Theory (DFT) calculations. researchgate.net

| Azaphosphole Derivative | Diene | Conditions/Promoter | Product Type |

| 1,3-Bis(alkoxycarbonyl)-2-phosphaindolizines | 2,3-Dimethylbutadiene | Heat, with S or Se | [4+2] Cycloadduct |

| 3-Alkoxycarbonyl-1-methyl-2-phosphaindolizines | 2,3-Dimethylbutadiene | Ethylaluminium dichloride | [4+2] Cycloadduct |

| researchgate.netmasterorganicchemistry.comdoi.orgDiazaphospholo[4,5-a]pyridines | Isoprene | Sulfur or Selenium | [4+2] Cycloadduct |

| Phenanthridine-annelated azaphosphole | 2,3-Dimethylbutadiene | Heat, with Sulfur | [4+2] Cycloadduct |

1,2-Addition Reactions to the >C=P- Moiety

The polarized nature of the >C=P- double bond in azaphospholes allows for 1,2-addition reactions, where a reagent adds across the bond. researchgate.net This reactivity is a key feature of phosphaalkenes. For related azaphosphole systems, such as 2H-1,2,4,3-triazaphospholes, protic reagents including alcohols, phenols, and amines have been shown to add across the P=N bond to form dihydro-azaphosphole derivatives. doi.org This highlights the general susceptibility of low-coordinate phosphorus-heteroatom double bonds to addition reactions. For the >C=P- moiety specifically, its reactivity provides a pathway to functionalize the azaphosphole ring and generate saturated or partially saturated phosphorus heterocycles.

Cheletropic Cycloadditions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.orgbaranlab.org In the context of azaphospholes, the phosphorus atom, with its available lone pair, can participate as the single-atom component in a [4+1] cycloaddition. researchgate.net A documented example involves the reaction with ortho-quinones, such as tetrachloro-o-benzoquinone. In this process, the phosphorus atom of the azaphosphole attacks the quinone, leading to the formation of a five-membered cheletropic cycloadduct. researchgate.net This type of reaction underscores the ability of the dicoordinate phosphorus atom to engage in cycloadditions directly, expanding the synthetic utility of the azaphosphole ring system.

Electrophilic Substitution Reactions

Azaphospholes, being 6π aromatic heterocycles, can undergo electrophilic substitution reactions, similar to other aromatic compounds like benzene. researchgate.net The standard mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the π-system of the ring, forming a resonance-stabilized cationic intermediate known as an arenium ion. masterorganicchemistry.comuomustansiriyah.edu.iqmsu.edu This is typically the rate-determining step. A subsequent rapid deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.commsu.edu

For azaphosphole systems, these reactions have been noted for 1-unsubstituted compounds. researchgate.net The regioselectivity of the attack is governed by the electronic properties of the ring, which are influenced by the constituent heteroatoms and any existing substituents. libretexts.org Theoretical studies on related annelated 1,3-azaphospholes using Fukui functions have been employed to rationalize the reactivity and predict the most likely sites for electrophilic attack. mdpi.com

Coordination Chemistry of 2H-1,2-Azaphosphole Ligands

The phosphorus atom in this compound possesses a lone pair of electrons, making it an effective ligand for coordination to various metal centers. This allows for the formation of a diverse array of organometallic complexes.

Sigma-Coordination to Metal Centers (e.g., Tungsten, Platinum)

2H-1,2-Azaphospholes and their derivatives readily form coordination compounds through σ-donation from the phosphorus lone pair to a vacant orbital on a transition metal. researchgate.net A significant body of research exists on complexes with tungsten, typically involving the pentacarbonyltungsten(0), W(CO)₅, fragment. acs.orgsioc-journal.cnresearchgate.net These tungsten complexes are often synthesized by the thermal or photochemical reaction of a tungsten precursor with the azaphosphole ligand or, more commonly, are the result of in-situ trapping of a transiently generated azaphosphole. sioc-journal.cnfigshare.comrsc.orgresearchgate.net For example, the thermal ring opening of 2H-azaphosphirene complexes in the presence of alkynes yields stable this compound-tungsten complexes. sioc-journal.cnfigshare.com

These complexes are well-characterized by spectroscopic methods, particularly ³¹P NMR, where coordination to the tungsten center results in a characteristic chemical shift and the appearance of coupling constants (¹J(P,W)). acs.org X-ray crystallography has confirmed the σ-coordination mode in many instances. acs.orgacs.org

While less common than tungsten, platinum complexes involving phosphorus heterocycles have also been studied. Research on related systems, such as those with indolylphosphine ligands, demonstrates the strong affinity of phosphorus for platinum(II) centers, forming stable square-planar complexes via σ-donation. csic.esnih.govd-nb.info The coordination is confirmed by large ¹J(Pt,P) coupling constants in their ³¹P NMR spectra. d-nb.info This fundamental interaction principle is applicable to this compound as a ligand.

| Metal Center | Azaphosphole/Precursor | Resulting Complex Type | Key Spectroscopic Data (Example) |

| Tungsten(0) | P-functionalized 7-phosphanorbornadiene + Triphenylphosphane-imino carbonitrile + DMAD | P-functionalized [this compound]W(CO)₅ complex | ³¹P NMR: δ ~100-120 ppm |

| Tungsten(0) | 2H-Azaphosphirene-W(CO)₅ + Alkyne | [this compound]W(CO)₅ complex | ¹J(P,W) coupling constants observed |

| Chromium(0) | 2H-Azaphosphirene-Cr(CO)₅ + DMAD | [this compound]Cr(CO)₅ complex | - |

| Platinum(II) | PtCl₂ + Diphenyl-2-(3-methyl)indolylphosphine (analogue) | cis-[PtCl₂(κ¹-P-Ligand)₂] | ³¹P NMR: δ 10.1 ppm, ¹J(Pt,P) = 3529 Hz |

Influence of Coordination on Azaphosphole Properties

The coordination of a metal fragment to the phosphorus atom of a this compound ring significantly influences its stability and electronic properties. researchgate.net Generally, complexes of 2H-1,2-azaphospholes are more stable than their uncomplexed counterparts. researchgate.net The stability is also affected by the nature of the substituents on the ring. For instance, tungsten complexes and those bearing a 5-(1-piperidino) substituent exhibit increased stability in solution. researchgate.net

Coordination to a metal center, such as a W(CO)₅ fragment, enhances the aromaticity of the azaphosphole ring. researchgate.netsemanticscholar.org This is evidenced by changes in bond lengths upon coordination. In a tungsten complex of a bis-CF₃-substituted diazaphosphole, the P(1)–C(8) and P(1)–N(2) bonds are slightly shortened compared to the free ligand, indicating a strengthening of these bonds within the heterocyclic ring upon coordination. semanticscholar.org

The electronic properties are also markedly affected. The coordination of a W(CO)₅ fragment to a diazaphosphole, for example, demonstrates that the ligand acts as a strong π-acceptor. semanticscholar.org This is a common characteristic for low-coordinate phosphorus compounds. semanticscholar.org Furthermore, protonation of the heterocyclic ligand can significantly weaken the bond between the phosphorus atom and the coordinated metal. researchgate.net Experimental and computational studies on 2H-1,4,2-diazaphosphole complexes of chromium and molybdenum have shown that N-protonation of the ligand weakens the P-Cr and P-Mo bonds. researchgate.net

The coordination environment can be visualized in the following interactive table, which summarizes the effect of coordination on bond lengths in a selected diazaphosphole complex.

| Compound | Bond | Bond Length (Å) (Free Ligand) | Bond Length (Å) (W(CO)₅ Complex) |

| bis-CF₃-diazaphosphole | P(1)–C(8) | 1.712(2) | 1.707(2) |

| bis-CF₃-diazaphosphole | P(1)–N(2) | 1.693(2) | 1.677(2) |

Data sourced from a study on a bis-CF₃-substituted diazaphosphole and its tungsten complex. semanticscholar.org

Exocyclic P-C Bond Cleavage Reactions

Exocyclic P-C bond cleavage in derivatives related to azaphospholes has been observed under specific reaction conditions. While direct examples for this compound are not extensively detailed, related chemistries provide insight into this transformation. For instance, in the reaction of certain annelated azaphospholes with tetrachlorobenzoquinone (TCBQ), a minor product was identified that corresponds to a formal P=C bond cleavage. researchgate.net

The broader field of organophosphorus chemistry shows that P-C bond cleavage can be induced by various methods, including the use of strong Lewis acids, transition metals, or through photolytic and reductive processes. researchgate.netnih.govrsc.org For example, diarylphosphinyl-substituted acetylenes react with the strong Lewis acid B(C₆F₅)₃, leading to 1,1-carboboration products which involve P-C bond activation. nih.gov Similarly, metal-free C(aryl)-P bond cleavage can occur in the reaction of triarylphosphines with alkynyl esters in the presence of water. rsc.org These examples highlight the potential for P-C bond cleavage in appropriately substituted azaphosphole systems.

Ring Expansion and Ring Opening Reactions

2H-1,2-Azaphospholes can be synthesized through ring-opening reactions of smaller heterocyclic precursors. A significant pathway involves the thermal or photochemical ring opening of 2H-azaphosphirene complexes. researchgate.netsioc-journal.cnresearchgate.netacs.org The thermolysis of pentacarbonyl[2-(bis(trimethylsilyl)methyl)-3-phenyl-2H-azaphosphirene-κP]metal(0) (where metal = Cr, Mo, W) in the presence of alkynes can lead to the formation of this compound complexes. acs.org This reaction proceeds through a transient nitrilium phosphane-ylide complex, which then undergoes a [3+2] cycloaddition with the alkyne. sioc-journal.cnacs.org

The reaction's outcome, including the product distribution and regioselectivity, is sensitive to several factors such as the metal center, the substituents on the reactants, and the solvent. researchgate.netacs.org For instance, the thermal ring opening of a 2H-azaphosphirene tungsten complex in the presence of dimethylacetylenedicarboxylate (DMAD) yields this compound tungsten complexes. researchgate.net The stability of the intermediate nitrilium phosphane-ylide complex is influenced by the donor abilities of the C-substituent. acs.org

Ring expansion reactions are also known for related azaphosphole systems. For example, 2,3-dihydro-1,2-azaphospholes can undergo ring expansion by reaction with dichlorocarbene. researchgate.net Furthermore, acid-induced ring expansion of 2H-azaphosphirene complexes can lead to different heterocyclic systems depending on the reaction conditions and the substituents. researchgate.net For example, the reaction of a 2H-azaphosphirene complex with TfOH and phenylacetylene (B144264) resulted in a P-C bond-selective ring enlargement to form a this compound complex. researchgate.net

The following table summarizes key ring expansion and opening reactions leading to or involving azaphosphole-related structures.

| Starting Material | Reagents | Product(s) | Reaction Type |

| 2H-Azaphosphirene-W complex | Dimethylacetylenedicarboxylate (DMAD) | This compound-W complex | Thermal ring opening/[3+2] cycloaddition |

| 2H-Azaphosphirene complex | TfOH, Phenylacetylene, NEt₃ | This compound complex | Acid-induced ring expansion |

| 2,3-Dihydro-1,2-azaphosphole | Dichlorocarbene | Ring-expanded product | Ring expansion |

| 2H-Azaphosphirene-Cr/Mo complexes | Dimethyl cyanamide (B42294), TfOH, NEt₃ | 2H-1,4,2-Diazaphosphole complex and non-ligated heterocycle | Ring expansion |

This table provides a summary of various reaction pathways. researchgate.netresearchgate.netresearchgate.net

Furthermore, prolonged heating of this compound complexes in benzonitrile (B105546) can lead to partial decomplexation, where the free heterocycle is liberated, although it often cannot be isolated. researchgate.netresearchgate.net Oxidative decomplexation using elemental sulfur can yield the corresponding P(V)-sulfides. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2h 1,2 Azaphosphole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 2H-1,2-azaphosphole systems in solution. Analysis of ¹H, ¹³C, and ³¹P nuclei, including their chemical shifts and coupling constants, provides a detailed map of the molecular framework. researchgate.netacs.org

The NMR spectra of this compound derivatives exhibit characteristic signals that are highly informative of their substitution pattern and electronic structure.

³¹P NMR: The phosphorus nucleus is particularly sensitive to its chemical environment. In pentacarbonyltungsten(0) complexes of 2H-1,2-azaphospholes, the ³¹P nucleus resonates in the region of δ 102–105 ppm. psu.edu For related dihydro-1H-1,2-azaphosphol-1-ium cations, the ³¹P signal can appear further downfield, for example at δ 9.38 ppm for a 5,5-dimethyl-1-phenyl-2-(phenylamino) derivative. beilstein-journals.org The coupling of the phosphorus to a tungsten-183 (B82725) nucleus in these complexes, ¹J(WP), is typically observed in the range of 236–238 Hz. psu.edu

¹³C NMR: The carbon atoms of the azaphosphole ring display distinct resonances and coupling to the phosphorus atom. The NMR spectra for this compound complexes show three distinct resonances for the ring carbons. researchgate.netresearchgate.net The phosphorus-carbon coupling constants (J(PC)) are particularly diagnostic. For instance, coupling to quaternary ring carbons is characteristically small, in the range of 2–10 Hz. psu.edu In benzo-fused analogues, such as benzo[d] researchgate.netCurrent time information in Bangalore, IN.azaphospholes, the J(C-P) values can vary significantly depending on the number of bonds separating the atoms, with typical values like ¹J(C-P) = 31 Hz, ²J(C-P) = 22 Hz, and ³J(C-P) = 12 Hz being reported. frontiersin.orgfrontiersin.org

¹H NMR: The proton spectra reveal the arrangement of substituents on the heterocyclic core. The chemical shifts and multiplicity patterns, governed by H-H and H-P coupling, are used to confirm the substitution pattern.

Table 1: Representative NMR Data for Azaphosphole Derivatives

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| This compound-W(CO)₅ Complex | ³¹P | 102 - 105 | ¹J(WP) = 236 - 238 | psu.edu |

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.azaphosphole | ³¹P | -18.2 | - | nih.gov |

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.azaphosphole | ¹³C | 110.0 - 155.7 | J(C-P) = 5.8 - 27 | nih.gov |

For complex this compound derivatives, one-dimensional NMR spectra can be crowded or ambiguous. Two-dimensional (2D) NMR experiments are routinely employed to overcome these challenges and achieve unambiguous signal assignment. scielo.org.mx

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the heterocyclic ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached heteronuclei, typically ¹³C. It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and heteronuclei (like ¹³C and ³¹P) over two or three bonds. It is crucial for identifying quaternary carbons and, most importantly, for confirming the core structure by establishing long-range connectivities between ring protons and ring carbons, as well as between substituents and the azaphosphole framework.

The combination of these 2D techniques provides a robust and definitive method for the complete structural elucidation of this compound systems in solution. scielo.org.mx

1H, 13C, and 31P NMR Chemical Shifts and Coupling Constants

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. frontiersin.orgresearchgate.net By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.

For example, in the characterization of a 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] researchgate.netCurrent time information in Bangalore, IN.azaphosphole, a close analogue to the 1,2-azaphosphole system, the molecular ion [M]⁺ was analyzed. frontiersin.orgnih.gov

Calculated m/z for C₁₄H₁₄NP: 227.0864

Found m/z: 227.0870

The excellent agreement between the calculated and experimentally found mass confirms the elemental composition and, in conjunction with NMR data, validates the structure of the compound. frontiersin.orgnih.gov

X-ray Diffraction Analysis of this compound Complexes and Derivatives

The five-membered azaphosphole ring is characteristically planar. psu.edu Unlike truly aromatic heterocycles, the double bonds within the this compound ring system are localized. psu.edu In metal complexes, such as those with tungsten, the phosphorus atom typically adopts a distorted tetrahedral coordination geometry. psu.edu The structural parameters for an azaphosphole derivative show a P1–N1 bond length of 1.6883(18) Å and a P1–C1 bond length of 1.735(2) Å, with the endocyclic angle at phosphorus (N1–P1–C1) being 91.68(10)°. rsc.org

Table 2: Selected X-ray Crystallographic Data for an Azaphosphole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Bond Length P1–N1 | 1.6883(18) Å | rsc.org |

| Bond Length P1–C1 | 1.735(2) Å | |

| Bond Angle N1–P1–C1 | 91.68(10)° | |

| Bond Angle N1–C2–N2 | 115.21(16)° | rsc.org |

These precise measurements are fundamental to understanding the bonding and reactivity of the this compound ring system.

Infrared (IR) and UV/Vis Spectroscopy

Vibrational and electronic spectroscopies provide further characterization of the functional groups and conjugated systems within this compound derivatives. researchgate.netacs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of functional groups. In derivatives of 2H-1,2-azaphospholes, this includes stretching frequencies for C=C and C-H bonds within the heterocyclic ring and its substituents. The presence of specific functional groups, such as carbonyls or P=O moieties in oxidized derivatives, would give rise to strong, characteristic absorption bands.

UV/Vis Spectroscopy: The electronic absorption spectra of these compounds are used to study their conjugated π-systems. The absorption maxima (λ_max) and molar absorptivity (ε) values provide insight into the electronic transitions (e.g., π→π* and n→π*) available to the molecule. For other dye derivatives, absorption maxima have been observed in the range of 355 - 495 nm. globalresearchonline.net These electronic properties are often sensitive to the substitution pattern on the azaphosphole ring and the polarity of the solvent.

Theoretical and Computational Chemistry Studies on 2h 1,2 Azaphosphole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of azaphosphole systems. mdpi.com Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p) or 6-31+G**, are commonly employed to calculate optimized geometries, relative energies, and various electronic properties of these molecules. mdpi.comresearchgate.netresearchgate.net These computational methods allow for a detailed exploration of the molecular landscape, providing data that complements and explains experimental observations. mdpi.com

Aromaticity Assessment (e.g., NICS values)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. One of the most common computational methods for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the ring's geometric center (NICS(0)) or at a point above the plane (e.g., NICS(1)) serve as a magnetic criterion for aromaticity. uni-muenchen.de Negative NICS values are indicative of aromatic character (a diatropic ring current), while positive values suggest anti-aromaticity (a paratropic ring current), and values near zero point to a non-aromatic system. uni-muenchen.de

For azaphospholes, a critical distinction exists between NH- and PH-tautomers. The NH-tautomers are generally considered aromatic, fully conjugated systems. In contrast, the PH-tautomers, such as 2H-1,2-azaphosphole, are typically not aromatic. researchgate.net While specific NICS values for the parent this compound are not prominently reported, studies on related 1,2-azaphosphole systems confirm the utility of NICS(1)zz (the out-of-plane tensor component) in evaluating their aromatic character. uni-muenchen.de Based on the established rules for prototropic tautomerism in these heterocycles, the 2H-tautomer is expected to exhibit a NICS value close to zero, confirming its non-aromatic nature. researchgate.net

Table 1: Expected Aromaticity and NICS Signature for 1,2-Azaphosphole Tautomers

| Tautomer | Class | Expected NICS(0) Value | Aromatic Character |

|---|---|---|---|

| 1H-1,2-Azaphosphole | NH-Tautomer | Negative | Aromatic |

| This compound | PH-Tautomer | Near-zero or Positive | Non-aromatic |

Tautomerism Studies (NH/PH Tautomerism)

Prototropic tautomerism is a fundamental aspect of azaphosphole chemistry, with a significant energy difference between the NH- and PH-forms. Computational studies have consistently shown that the aromatic NH-tautomers are substantially more stable than the non-aromatic PH-tautomers. researchgate.net

For the 1,2-azaphosphole system, theoretical calculations at the B3LYP/6-311++G(d,p) level have quantified this stability difference. The 1H-1,2-azaphosphole, an aromatic NH-tautomer, is more stable than the this compound, a non-aromatic PH-tautomer, by a significant margin. researchgate.net This energy difference underscores why PH-tautomers are often considered high-energy, elusive isomers.

Table 2: Calculated Relative Energy of 1,2-Azaphosphole Tautomers

| Tautomer | Structure | Relative Energy (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 1H-1,2-Azaphosphole | NH-Tautomer | 0.0 | researchgate.net |

| This compound | PH-Tautomer | +88.7 | researchgate.net |

Conformational Analysis and Geometries

The calculation of optimized molecular geometries is a standard output of DFT studies, providing detailed information on bond lengths, bond angles, and dihedral angles. iau.irmdpi.com For azaphospholes, the geometry is closely linked to their electronic structure. A key structural feature distinguishing PH-tautomers is their potential for non-planarity. Unlike their planar, aromatic NH-counterparts, PH-tautomers often adopt a conformation where the phosphorus atom is puckered out of the plane defined by the other ring atoms. This deviation from planarity is characteristic of non-aromatic cyclic systems.

Table 3: General Geometrical Characteristics of this compound

| Parameter | Expected Characteristic |

|---|---|

| Planarity | Non-planar, with the P-atom likely out of the ring plane |

| P-H Bond | A typical single bond length |

| P-N Bond | A single bond length, longer than the corresponding bond in the aromatic 1H-tautomer |

| Ring Bonds | Distinct single and double bond character, unlike the delocalized bonds in the 1H-tautomer |

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, FMOs)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. frontiersin.org The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity. frontiersin.org

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. iau.irnih.gov For azaphosphole derivatives, FMO analysis has been performed to rationalize their reactivity in cycloaddition reactions. nih.gov For this compound, as a non-aromatic system, the HOMO-LUMO gap is expected to differ significantly from its aromatic 1H-tautomer. The specific value of the HOMO-LUMO gap for the parent this compound can be calculated using standard DFT methods, though it is not explicitly detailed in the surveyed literature.

Table 4: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Description | Reactivity Implication |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. Its character will influence the molecule's role as a nucleophile or electron donor. | Site of oxidation or nucleophilic attack. |

| LUMO | Lowest energy orbital without electrons. Its character will influence the molecule's role as an electrophile or electron acceptor. | Site of reduction or electrophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of kinetic stability and chemical reactivity. |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a powerful method for analyzing chemical bonding. It provides a measure of the probability of finding an electron near a reference electron of the same spin, thus mapping regions of high electron localization. jussieu.fr ELF analysis allows for a clear visualization of core electrons, covalent bonds, and lone pairs, offering a faithful representation of the Lewis bonding model. jussieu.fr The topological analysis of the ELF partitions the molecular space into basins of attractors, which correspond to these chemical features. d-nb.info

For this compound, an ELF analysis would be expected to show distinct basins corresponding to:

Core basins around the nitrogen, phosphorus, and carbon atoms.

Disynaptic (bonding) basins for the C-C, C=C, C-N, N-P, and P-H covalent bonds. The populations of these basins would reflect the single or double bond nature of the linkages.

Monosynaptic (lone pair) basins on the nitrogen and phosphorus atoms.

This type of analysis provides a detailed, quantitative picture of the electron distribution and bonding, which is particularly useful for understanding the non-aromatic, localized electronic structure of this PH-tautomer. d-nb.info While ELF has been applied to related heterocycles, a specific study on this compound is not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs. uni-muenchen.de This method provides information on atomic charges (Natural Population Analysis, NPA), the hybridization of orbitals, and the stabilizing effects of electron delocalization through second-order perturbation theory analysis of the Fock matrix. uni-muenchen.de This analysis examines interactions between filled (donor) NBOs and empty (acceptor) NBOs, quantifying hyperconjugative effects. sid.ir

Table 5: Expected Natural Atomic Charges (NPA) for the this compound Ring

| Atom | Expected Natural Charge | Rationale |

|---|---|---|

| N | Negative | High electronegativity |

| P | Positive | Lower electronegativity compared to N and bonded to H |

| Ring Carbons | Variable (slightly positive or negative) | Depends on local bonding environment |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions involving phosphorus heterocycles like this compound. By modeling reactions at a molecular level, researchers can elucidate complex mechanisms, predict outcomes, and rationalize experimental observations. Density Functional Theory (DFT) is a particularly prominent method, offering a balance of accuracy and computational feasibility for these systems. mdpi.comsemanticscholar.org Theoretical investigations provide deep insights into reaction pathways, selectivity, and the influence of various factors on the reactivity of the azaphosphole ring. rsc.orgresearchgate.net

Computational studies are crucial for mapping the potential energy surfaces of reactions involving this compound and its derivatives. This mapping reveals the step-by-step mechanism, including the identification of transition states and intermediates, and quantifies the energy required for the reaction to proceed.

One key reaction pathway studied is the formation of the this compound ring itself. For instance, the thermolysis of a 2H-azaphosphirene complex to a nitrilium phosphanylide complex, which then reacts with an alkyne, has been explored using DFT at the B3LYP/6-31G* level. sioc-journal.cn This study identified the rate-controlling step as the initial ring-opening of the 2H-azaphosphirene complex, which must overcome a significant activation energy barrier of 84.3 kJ/mol (approximately 20.1 kcal/mol). sioc-journal.cn In a different approach, the (3+2)-cycloaddition of triflatophosphanes with nitriles to yield azaphospholes was found to follow a stepwise mechanism. rsc.org DFT calculations (PBE0-D3/def2-TZVP) showed an initial nucleophilic substitution with a low activation barrier of 2.7 kcal/mol, followed by a ring-closure step with a moderate activation barrier of 14.6 kcal/mol. rsc.org

Diels-Alder reactions, where the >C=P– bond of an azaphosphole acts as a dienophile, are also extensively modeled. mdpi.comthieme-connect.de DFT calculations (B3LYP/6-31G**) on model Diels-Alder reactions of related annelated 1,3-azaphospholes have shown how substituents dramatically affect activation barriers. mdpi.comsemanticscholar.org For example, an unsubstituted 1,3-azaphospholo[5,1-a]pyridine has a calculated activation barrier of 28.13 kcal/mol for its reaction with 1,3-butadiene. semanticscholar.org Surprisingly, adding an electron-withdrawing methoxycarbonyl group at the 3-position increases the barrier to 29.49 kcal/mol, while adding a second such group at the 1-position lowers it significantly. semanticscholar.org The presence of a Lewis acid catalyst, such as AlCl₃, can also drastically alter the reaction pathway; coordination to the phosphorus atom was found to lower the activation energy barrier to 22.57 kcal/mol (in CH₂Cl₂), making the reaction more feasible. mdpi.com

| Reaction Type | Reactants | Computational Method | Activation Energy (kcal/mol) | Notes |

|---|---|---|---|---|

| Ring Formation (Step 2) | Triflatophosphane Intermediate + Acetonitrile (B52724) | PBE0-D3/def2-TZVP | 14.6 | Stepwise mechanism; ring closure step. rsc.org |

| Diels-Alder | Unsubstituted 1,3-Azaphospholo[5,1-a]pyridine + 1,3-Butadiene | B3LYP/6-31G | 28.13 | Model reaction. semanticscholar.org |

| Diels-Alder | 3-Methoxycarbonyl-1,3-azaphospholo[5,1-a]pyridine + 1,3-Butadiene | B3LYP/6-31G | 29.49 | Demonstrates unexpected electronic effect. semanticscholar.org |

| Diels-Alder (Catalyzed) | 2-Phosphaindolizine-AlCl₃ Complex + 1,3-Butadiene | B3LYP | 22.57 | In CH₂Cl₂ solvent; catalyst coordinated to P atom. mdpi.com |

When a molecule has multiple reactive sites (chemoselectivity) or when a reagent can add to a bond in different orientations (regioselectivity), computational methods can predict the favored outcome. For azaphospholes, which possess multiple potential reaction centers, such predictions are vital.

The [3+2] cycloaddition reaction between acetonitrile N-oxide and 2,5-dimethyl-2H- mdpi.comsemanticscholar.orgnih.govdiazaphosphole, a related compound, was studied using DFT (B3LYP/6-31G(d,p)) within the framework of Molecular Electron Density Theory (MEDT). ias.ac.in The 2,5-dimethyl-2H- mdpi.comsemanticscholar.orgnih.govdiazaphosphole features both a P=C and a C=N double bond, creating four possible reaction pathways. ias.ac.in The computational analysis of the free energies for the competing ortho and meta pathways showed a high degree of chemo- and regioselectivity, perfectly matching the experimental result where only a single product was formed. ias.ac.in

Similarly, the chemo- and regioselectivity of forming this compound complexes via a three-component reaction has been rationalized by invoking the [3+2] cycloaddition of transiently formed nitrilium phosphane ylide complexes with nitriles. researchgate.net In the Diels-Alder reactions of annelated 1,3-azaphospholes with asymmetric dienes like isoprene, DFT calculations (B3LYP/6-311++G//B3LYP/6-31G ) were used to investigate the observed regioselectivity. mdpi.com The calculations showed a preference for one regioisomer over the other, although it was noted that a small calculated energy difference of 2.4 kcal/mol in activation energies would not be sufficient to explain the 100% regioselectivity seen in the experiment, indicating the complexity of accurately modeling these systems. mdpi.comsemanticscholar.org

Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical calculations can account for these effects, most commonly through implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model. mdpi.comimist.mamdpi.com These models treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution.

The effect of the solvent on the Diels-Alder reaction of a 2-phosphaindolizine was modeled by performing single-point energy calculations on the gas-phase optimized geometry using the PCM model. mdpi.com This approach allowed for the calculation of the activation energy in dichloromethane (B109758) (CH₂Cl₂), yielding a value of 22.57 kcal/mol for the catalyzed reaction, demonstrating the feasibility of the reaction under those conditions. mdpi.com In other theoretical studies of azaphosphole tautomerism, the PCM continuum model was used to simulate the effects of a chloroform (B151607) (CHCl₃) solvent environment. imist.ma The use of different solvation models, such as the COSMO model in conjunction with the PBE0-D3 functional, has also been reported in studies on the formation of azaphospholes. rsc.org These calculations confirm that solvent polarity can stabilize transition states and intermediates differently, thereby altering energy barriers and influencing reaction outcomes. frontiersin.org

Conceptual DFT provides a range of reactivity descriptors that help in understanding and predicting chemical behavior. Among these, the Fukui function, f(r), is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govmjcce.org.mk

The reactivity of the >C=P– functionality in 2-phosphaindolizines (related to 1,2-azaphospholes) has been successfully rationalized using Fukui functions calculated at the B3LYP/6-31+G* level. mdpi.com These calculations can explain the differences in reactivity towards electrophiles between the parent indolizine (B1195054) and its phosphorus-containing analogue, 2-phosphaindolizine. mdpi.comnih.gov Furthermore, detailed studies on the dienophilic reactivity of these systems computed Fukui functions at the carbon and phosphorus atoms of the >C=P– bond. nih.govbeilstein-archives.org The results revealed the hard electrophilic character of these atoms, which is consistent with the experimentally observed reactivity in Diels-Alder reactions. nih.gov The method of calculating the condensed Fukui functions can be important; while Mulliken Population Analysis (MPA) is common, it can yield unphysical negative values, leading to the recommendation of alternatives like Hirshfeld Population Analysis (HPA). nih.govbeilstein-archives.org

| System Studied | Computational Level | Finding | Reference |

|---|---|---|---|

| 2-Phosphaindolizines | B3LYP/6-31+G* | Explained relative reactivities towards electrophiles compared to indolizine. | mdpi.com |

| 2-Phosphaindolizines | B3LYP/6-31+G(d) | Revealed the hard electrophilic character of the C and P atoms of the >C=P- bond, according with dienophilic reactivity. | nih.govbeilstein-archives.org |

Solvent Effects in Theoretical Calculations

Ab Initio Calculations

Ab initio—Latin for "from the beginning"—calculations are a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters. numberanalytics.com These methods, which include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a fundamental understanding of molecular structure, stability, and properties. numberanalytics.comresearchgate.net

For the 1,2-azaphosphole system, ab initio calculations have been applied to study the corresponding 1,2-azaphospholide anions. acs.org Using HF and MP2 levels of theory with a large 6-311++G(2d,p) basis set, researchers investigated the stability, structure, and aromaticity of various isomers of lithium and potassium 1,2-azaphospholides. acs.org Such studies are critical for understanding the electronic nature of the deprotonated azaphosphole ring and its potential as a ligand in organometallic chemistry. Similar ab initio studies have been performed on related 1,3-azaphospholide isomers, finding that structures containing a σ²,λ³-phosphorus are considerably more stable than their σ²,λ³-P counterparts. researchgate.net While DFT methods are more commonly used for reaction mechanisms due to computational cost, ab initio calculations provide benchmark data and are essential for validating the results of other theoretical methods. acs.org

Emerging Research Directions and Future Outlook for 2h 1,2 Azaphosphole Chemistry

Development of Novel Functional Materials and Ligands

The inherent electronic properties of 2H-1,2-azaphospholes make them attractive candidates for the development of novel functional materials. ohiolink.edu Recent research has highlighted their potential in the realm of optoelectronics. tu-dresden.deinnovations-report.comazom.com The deliberate incorporation of phosphorus and nitrogen into polyaromatic hydrocarbon (PAH) frameworks allows for the fine-tuning of electronic and optical properties, a feat not readily achievable with more common heteroatoms like oxygen and sulfur. tu-dresden.deinnovations-report.comazom.com This has opened up exciting possibilities for their use in organic light-emitting diodes (OLEDs) and sensors. tu-dresden.deinnovations-report.comazom.com

For instance, newly synthesized 1,3-azaphospholes featuring a pyrrolo[1,2-a]quinoline (B3350903) skeleton have demonstrated promising photoelectric performance, positioning them as potential emitting dopants in OLEDs and as fluorescent dyes for bioimaging. researchgate.net The ability of these compounds to harvest triplet excitons for fluorescence via thermally activated delayed fluorescence (TADF) could significantly enhance the performance of various low-cost optoelectronic devices. researchgate.net

Furthermore, the versatility of the 2H-1,2-azaphosphole ring system extends to its use as a ligand in coordination chemistry. ohiolink.eduuni-bonn.de The synthesis of C5-functionalized this compound complexes and derivatives with N,P- and C,P-ylide substituents showcases the potential for creating ligands with tailored electronic and steric properties. uni-bonn.de These multifunctional complexes are considered excellent starting points for the synthesis of functional 1,2-azaphospholide complexes, which could find applications in catalysis and materials science. tu-bs.de The combination of coordination chemistry with π-stacking interactions has been shown to produce a diverse array of solid-state structures. researchgate.net

| Application Area | Key Features of 2H-1,2-Azaphospholes | Potential Impact |

| Organic Light-Emitting Diodes (OLEDs) | Tunable optoelectronic properties, potential for TADF. tu-dresden.deinnovations-report.comazom.comresearchgate.net | Development of highly efficient and low-cost deep-blue fluorescent emitters. researchgate.net |

| Sensors | Sensitivity of electronic properties to the chemical environment. tu-dresden.deinnovations-report.comazom.com | Creation of novel chemical sensors with high specificity and sensitivity. |

| Bioimaging | Fluorescent properties. researchgate.net | Use as fluorescent probes and dyes for biological imaging applications. researchgate.net |

| Coordination Chemistry | Versatile ligand architecture, tunable electronic and steric properties. uni-bonn.detu-bs.de | Design of novel metal complexes with unique catalytic and material properties. |

Catalytic Applications

The unique electronic structure of 2H-1,2-azaphospholes and their derivatives suggests their potential utility in homogeneous catalysis. researchgate.netdoi.org While this area is still in its nascent stages, the ability to functionalize the azaphosphole ring allows for the design of ligands with specific properties for catalytic processes. The development of bis-2H-1,2,4-diazaphosphole complexes, for example, introduces a new concept in ligand architecture design which could lead to novel catalytic activities. uni-bonn.de

Research into related phosphorus heterocycles has shown that they can be effective in various catalytic transformations. The design of this compound-based ligands could lead to catalysts for cross-coupling reactions, asymmetric synthesis, and other important organic transformations. The modularity in their synthesis allows for the fine-tuning of the ligand's electronic and steric environment, which is crucial for optimizing catalytic performance. tu-bs.de

Advanced Synthetic Strategies for Unprecedented Architectures

A significant hurdle in the widespread investigation of 2H-1,2-azaphospholes has been the lack of efficient and versatile synthetic methods. tu-dresden.deinnovations-report.comazom.com Historically, their synthesis has been cumbersome, often resulting in low yields. tu-dresden.deinnovations-report.comazom.com However, recent breakthroughs are changing this landscape.

An innovative method for the selective introduction of phosphorus and nitrogen atoms into polyaromatic systems has been developed, providing access to a wide range of P/N-substituted compounds, including azaphospholes. tu-dresden.deinnovations-report.comazom.com This method has been pivotal in enabling more in-depth studies of their physicochemical properties. tu-dresden.deinnovations-report.com

Various synthetic strategies are being explored to construct the 1,2-azaphosphole ring and its derivatives. These include:

[3+2] Cycloaddition Reactions: This approach involves the reaction of nitrilium phosphane-ylide complexes with various alkynes. acs.orgfigshare.com The regioselectivity and product distribution of these reactions are influenced by the substituents on the alkyne, the metal complex, and the solvent used. acs.orgfigshare.com

Ring-Closing Metathesis (RCM): RCM has proven to be an effective strategy for synthesizing 1,5-dihydro-1,2-azaphosphole 2-oxide derivatives. beilstein-journals.orgbeilstein-journals.org

Intramolecular Cyclization: The intramolecular cyclization of appropriately substituted precursors, such as N-aryl-2-chloromethylphenyl(methyl)phosphinamides and ethyl/benzyl 2-bromobenzylphosphonamidates, has been successfully employed to create benzo-fused 1,2-azaphosphole oxides. beilstein-journals.orgbeilstein-journals.org

Thermal Ring Opening: The thermal ring opening of 2H-azaphosphirene complexes in the presence of alkynes provides another route to this compound complexes. researchgate.net

These advancing synthetic methodologies are not only making 2H-1,2-azaphospholes more accessible but are also enabling the creation of unprecedented molecular architectures with novel functionalities. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The ability to construct fused ring systems, such as chromeno[4,3-c] tu-dresden.deresearchgate.netazaphospholes, opens up new avenues for exploring their biological and material properties. researchgate.net

| Synthetic Strategy | Description | Key Advantages |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. acs.orgfigshare.com | Access to a variety of substituted azaphospholes. |

| Ring-Closing Metathesis | Formation of a cyclic compound via the formation of a C=C bond. beilstein-journals.orgbeilstein-journals.org | Efficient for constructing dihydroazaphosphole derivatives. |

| Intramolecular Cyclization | Formation of a ring from a single molecule containing the necessary functional groups. beilstein-journals.orgbeilstein-journals.org | Good control over the final structure, particularly for fused systems. |

| Thermal Ring Opening | Ring expansion of a smaller heterocycle to form the azaphosphole ring. researchgate.net | Provides a pathway from readily available starting materials. |

Exploitation of Unique Electronic Properties

The defining feature of 2H-1,2-azaphospholes is their unique electronic structure, which arises from the presence of both nitrogen and low-coordinate phosphorus within the heterocyclic ring. researchgate.net This combination leads to a conjugated π-system with a high degree of aromaticity. researchgate.netdoi.org The ability to control the electronic and optical properties of these compounds by combining phosphorus and nitrogen is a key driver of current research. tu-dresden.deinnovations-report.comazom.com

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of these molecules. mdpi.com For example, calculations have shown that the lone pair of the nitrogen atom in pyrido-annelated 1,3-azaphospholes is involved in extended conjugation, leading to increased electron density in the azaphosphole ring. mdpi.com This electron-rich nature influences their reactivity and photophysical properties. mdpi.com

The photophysical properties of azaphosphole derivatives are of particular interest. Some diazaphospholes have been shown to exhibit strong fluorescence with significant photoluminescence quantum yields, making them attractive for optoelectronic applications. rsc.org The synthesis of 1,3-azaphospholes with a pyrrolo[1,2-a]quinoline skeleton has yielded compounds with good photoelectric performance. researchgate.net The investigation of their UV-Vis absorption, fluorescence maxima, and quantum yields is crucial for understanding their potential as fluorescent probes and materials for electronic devices. researchgate.net

The exploration of these unique electronic properties is expected to lead to the development of materials with tailored functionalities for a wide range of applications, from advanced electronics to biomedical imaging.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2H-1,2-azaphosphole, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of this compound often employs ring-closing metathesis (RCM) reactions. For example, allyl groups with phenyl terminal substituents yield higher diastereoselectivity in 1,5-dihydro-1,2-azaphosphole 2-oxide intermediates, which can be reduced to the target compound . Key factors include solvent choice (e.g., dichloromethane for RCM) and catalyst selection (Grubbs catalysts). Purity assessment requires techniques like NMR to monitor stereochemical outcomes and column chromatography to isolate isomers.

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods. P NMR is critical for identifying phosphorus environments (e.g., chemical shifts between δ +20 to +40 ppm for azaphospholes). X-ray diffraction provides definitive confirmation of ring geometry and substituent orientation. For example, computational studies on the potential energy surface of azaphosphirene-to-azaphosphole transformations highlight bond-angle distortions that must align with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in this compound synthesis?

- Methodological Answer : Diastereoselectivity arises from steric and electronic effects during cyclization. Studies show that bulky substituents (e.g., phenyl groups) stabilize transition states via van der Waals interactions, favoring specific stereoisomers. Computational modeling (e.g., density functional theory) of reaction pathways can predict selectivity trends by analyzing bond dissociation energies and transition-state geometries . Experimental validation involves comparing predicted vs. observed H-P coupling constants in NMR spectra .

Q. How do data contradictions arise in extrapolating toxicity or reactivity from organophosphate class data to this compound?

- Methodological Answer : Class-based extrapolation risks inaccuracies due to structural variations. For instance, the nitrogen-phosphorus heterocycle in this compound introduces unique electronic effects absent in linear organophosphates. To resolve contradictions, researchers should perform targeted toxicity assays (e.g., Ames tests) and compare reactivity under controlled conditions (e.g., hydrolysis rates at pH 7.4). Supplemental searches for azaphosphole-specific data are essential, as class-wide studies may overlook ring-strain effects .

Q. What computational strategies optimize the design of this compound-based catalysts?

- Methodological Answer : Quantum mechanical calculations (e.g., M06-2X/6-31+G(d)) model electron distribution and frontier molecular orbitals to predict catalytic activity. For example, the lone pair on phosphorus in azaphospholes can activate substrates via Lewis acid-base interactions. Researchers should validate predictions using kinetic studies (e.g., turnover frequency measurements) and spectroscopic monitoring of intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.